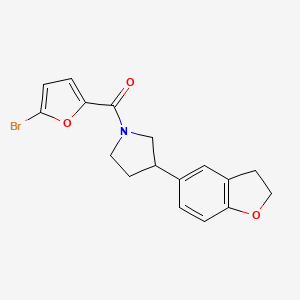

1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c18-16-4-3-15(22-16)17(20)19-7-5-13(10-19)11-1-2-14-12(9-11)6-8-21-14/h1-4,9,13H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHSJOLSHRJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing available literature, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a bromofuran moiety and a pyrrolidine ring, which are known to influence various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of bromofuran exhibit significant anticancer properties. For instance, compounds similar to This compound have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that bromofuran derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways, suggesting that the presence of the bromine atom enhances the compound's efficacy against cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A molecular docking study showed promising binding affinities to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding affinity indicates potential as a COX-2 inhibitor, which could lead to therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown that it exhibits moderate antibacterial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Research has shown that modifications at specific positions on the furan and pyrrolidine rings can significantly affect their biological properties.

| Modification | Biological Effect |

|---|---|

| Bromine substitution on furan | Increases anticancer activity |

| Alkyl substituents on pyrrolidine | Enhances antimicrobial potency |

| Alteration of carbonyl group | Affects COX-2 binding affinity |

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated various bromofuran derivatives, including our compound of interest, showing IC50 values in the micromolar range against breast and lung cancer cell lines .

- Anti-inflammatory Mechanism : Research conducted by MDPI demonstrated that similar compounds exhibited significant inhibition of COX enzymes in vitro, with potential applications in treating conditions like arthritis .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, the bromofuran moiety is often associated with anticancer properties due to its ability to interact with cellular pathways involved in tumor growth .

- Anti-inflammatory Properties : The compound's potential as an inhibitor of cyclooxygenase enzymes (like COX-2) has been explored, indicating its usefulness in treating inflammatory conditions .

Case Study 1: Antitumor Screening

A study conducted on structurally related compounds indicated that derivatives of 1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibited promising antitumor activity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Inhibition of COX-2

Molecular docking studies have shown that this compound binds effectively to the active site of COX-2, suggesting its potential as a therapeutic agent for inflammatory diseases. The binding affinity observed was comparable to known COX inhibitors, indicating a strong potential for further development .

Comparison with Similar Compounds

Key Observations :

- Methyl benzoate derivatives (e.g., 2097909-68-5) prioritize hydrolytic stability over reactivity, making them suitable for prolonged pharmacokinetic studies.

Functional Analogues in Pharmacological Contexts

Balanophonin

Balanophonin (Synonyms: trans-4'-Brom-3-stilbazol) shares the dihydrobenzofuran scaffold but incorporates a stilbene-like acrylaldehyde group. It is a natural product used as a synthetic precursor and pharmacological reference standard . Unlike the target compound, Balanophonin lacks the pyrrolidine core, reducing conformational rigidity but enhancing π-conjugation for fluorescence-based applications.

5-APDB and 6-APDB

These psychoactive substances (1-(2,3-dihydro-1-benzofuran-5-yl)-propan-2-amine and its isomer) feature a dihydrobenzofuran group attached to an amphetamine backbone.

Electronic and Reactivity Profiles

- Aromatic Systems : The dihydrobenzofuran moiety offers partial saturation, reducing planarity compared to fully aromatic benzofurans, which may enhance solubility but reduce stacking interactions .

Q & A

Q. What are the recommended methods for synthesizing 1-(5-Bromofuran-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, and how can the yield be optimized?

Synthesis typically involves multi-step reactions, including coupling of bromofuran and dihydrobenzofuran-pyrrolidine intermediates. Key steps:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the bromofuran carbonyl group to the pyrrolidine nitrogen.

- Protecting Groups : Protect reactive sites (e.g., benzofuran oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Yield optimization: Adjust stoichiometry of coupling reagents (1.2–1.5 equivalents) and monitor reaction progress via TLC or LC-MS .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm), bromofuran carbonyl (δ 160–165 ppm), and benzofuran aromatic signals (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 373.2438 (CHBrNO) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (if single crystals are obtainable) .

Q. What are the key reactive sites in this compound for further functionalization?

- Bromine Atom : Susceptible to nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) .

- Pyrrolidine Nitrogen : Can undergo alkylation or acylation to modify solubility or binding affinity .

- Benzofuran Ring : Electrophilic aromatic substitution (e.g., nitration or halogenation) to explore electronic effects .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance pharmacological properties?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrrolidine ring and benzofuran moiety. For example:

- Replace bromine with electron-withdrawing groups (e.g., CF) to modulate electronic properties .

- Introduce polar groups (e.g., hydroxyl or amine) on the pyrrolidine to improve water solubility .

- Biological Testing : Screen derivatives against target receptors (e.g., kinase assays) and compare IC values to identify optimal substituents .

Q. How should researchers address contradictory bioactivity data across different assays?

- Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization vs. surface plasmon resonance) .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to determine if metabolites interfere with activity .

Q. What experimental strategies are recommended for studying reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in substitution reactions .

- Computational Modeling : Perform DFT calculations to map transition states and activation energies for bromine displacement .

- In Situ Monitoring : Track reaction intermediates via LC-MS or IR spectroscopy .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein active sites (e.g., cytochrome P450 enzymes) .

- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes .

- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features for target engagement .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Low Crystallinity : Optimize solvent systems (e.g., slow evaporation in DMSO/water) and add seed crystals .

- Disorder in Benzofuran Ring : Collect high-resolution data (≤1.0 Å) and refine using SHELXL .

- Polymorphism : Screen multiple crystallization conditions (e.g., varying temperature and anti-solvents) .

Q. How can researchers evaluate the compound’s stability under different storage and experimental conditions?

- Forced Degradation Studies : Expose to heat (60°C), light (UV), and acidic/basic conditions (pH 3–10) for 48 hours .

- Analytical Monitoring : Quantify degradation products via HPLC-MS and identify major pathways (e.g., hydrolysis of the carbonyl group) .

- Long-Term Stability : Store at –20°C under argon and assess purity monthly .

Q. What methodologies are recommended for validating the compound’s hypothesized biological activity?

- In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) and compare to positive controls (e.g., doxorubicin) .

- Target Engagement : Use competitive binding assays (e.g., radioligand displacement) to confirm interaction with receptors .

- ADME Profiling : Measure permeability (Caco-2 cells), plasma protein binding, and metabolic clearance in hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.